molecular formula C22H30N2O6 B12370142 n,n'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide

n,n'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide

Cat. No.: B12370142
M. Wt: 418.5 g/mol
InChI Key: QCQZUTCFNHRDBT-UHFFFAOYSA-N
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Description

1,4-Dihydroxyphthalonitrile (DHPN) is a chemical compound known for its unique properties and applications in various scientific fields. It is a reversible carrier of singlet oxygen and can be used as a chemical and physical quencher of singlet oxygen

Preparation Methods

The synthesis of 1,4-dihydroxyphthalonitrile typically involves a multi-component organic reaction. One common method is the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction proceeds through the formation of a dihydropyridine intermediate, which can be further oxidized to form the desired product. This method can be optimized using various catalysts and reaction conditions to improve yield and efficiency .

Chemical Reactions Analysis

1,4-Dihydroxyphthalonitrile undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to quench singlet oxygen, a reactive oxygen species. Common reagents used in these reactions include hydrogen peroxide, hypochlorous acid, and metal ions such as iron and copper . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of oxidized or reduced derivatives of the compound .

Mechanism of Action

The mechanism by which 1,4-dihydroxyphthalonitrile exerts its effects involves its interaction with singlet oxygen. The compound acts as a reversible carrier of singlet oxygen, allowing it to quench this reactive species through chemical and physical processes . This quenching action is crucial in preventing oxidative damage in biological and chemical systems. The molecular targets and pathways involved in this mechanism include the interaction of the compound with singlet oxygen and the subsequent formation of less reactive oxygen species .

Comparison with Similar Compounds

1,4-Dihydroxyphthalonitrile can be compared with other similar compounds such as 1,4-dihydropyridine and 3,4-dihydropyran. While 1,4-dihydropyridine is known for its applications as a calcium channel blocker and its medicinal properties , 3,4-dihydropyran is used as a protecting group for alcohols in organic synthesis . The uniqueness of 1,4-dihydroxyphthalonitrile lies in its ability to act as a quencher of singlet oxygen, a property not commonly found in other similar compounds .

Conclusion

1,4-Dihydroxyphthalonitrile is a versatile compound with significant applications in various scientific fields. Its unique ability to quench singlet oxygen makes it valuable in both research and industrial settings. The synthesis, chemical reactions, and mechanism of action of this compound highlight its importance and potential for future applications.

Properties

Molecular Formula

C22H30N2O6

Molecular Weight

418.5 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)-3-[4-[3-(2,3-dihydroxypropylamino)-3-oxopropyl]naphthalen-1-yl]propanamide

InChI

InChI=1S/C22H30N2O6/c25-13-17(27)11-23-21(29)9-7-15-5-6-16(20-4-2-1-3-19(15)20)8-10-22(30)24-12-18(28)14-26/h1-6,17-18,25-28H,7-14H2,(H,23,29)(H,24,30)

InChI Key

QCQZUTCFNHRDBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CCC(=O)NCC(CO)O)CCC(=O)NCC(CO)O

Origin of Product

United States

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